molecular formula C20H23N3O5S B5587444 4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide

4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide

Cat. No.: B5587444
M. Wt: 417.5 g/mol
InChI Key: VUQUWZYIEHTQLW-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.13584202 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Chemical derivatives similar to the structure of 4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide have been synthesized and evaluated for their biological activities. For example, compounds with morpholine and sulfonylhydrazide components have been explored for their antimicrobial, anticancer, and anti-inflammatory properties. These studies highlight the potential of such compounds in drug discovery and the development of therapeutic agents.

  • Antimicrobial and Anticancer Activities : Novel morpholine conjugated benzophenone analogues have shown significant anticancer activity against various neoplastic cell lines, indicating the importance of the morpholine moiety and its derivatives in developing anticancer drugs (Al‐Ghorbani et al., 2017). Similarly, compounds incorporating morpholine and sulfonylhydrazide functionalities have been synthesized and tested for antimicrobial activities, with some exhibiting potent antimicrobial properties (Sahin et al., 2012).

  • Antioxidant Properties : Research into benzylidene analogues, including those with morpholine and sulfonylhydrazide groups, has identified compounds with significant hydrogen peroxide scavenging activity, suggesting potential applications in oxidative stress management and related diseases (Malhotra et al., 2012).

  • Synthesis of Heterocyclic Compounds : The chemical synthesis of heterocyclic compounds using morpholine derivatives has been extensively studied. These compounds have applications in developing new materials with specific optical, electronic, or biological properties (Butz & Vilsmaier, 1993).

Materials Science and Chemistry

Morpholine and its derivatives are also utilized in materials science, particularly in the synthesis of ionic liquids and polymers with unique physicochemical properties. These materials have potential applications in green chemistry, biomaterials, and advanced functional materials.

  • Ionic Liquids and Biomass Solvents : Studies on morpholinium-based ionic liquids have provided insights into their synthesis, toxicity, and potential as solvents for biomass processing, highlighting the versatility of morpholine derivatives in developing environmentally friendly solvents (Pernak et al., 2011).

Properties

IUPAC Name

4-methyl-N-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-16-2-8-19(9-3-16)29(25,26)22-21-14-17-4-6-18(7-5-17)28-15-20(24)23-10-12-27-13-11-23/h2-9,14,22H,10-13,15H2,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQUWZYIEHTQLW-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.